2-Amino-2-(2-chloro-6-fluorophenyl)acetonitrile
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Overview
Description
2-Amino-2-(2-chloro-6-fluorophenyl)acetonitrile is a chemical compound with the molecular formula C8H6ClFN2. It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by the presence of an amino group, a chloro-fluorophenyl group, and a nitrile group, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-chloro-6-fluorophenyl)acetonitrile typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with ammonia and hydrogen cyanide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-chloro-6-fluorobenzaldehyde+NH3+HCN→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-chloro-6-fluorophenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include oximes, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-2-(2-chloro-6-fluorophenyl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor for the development of pharmaceutical agents, including anti-inflammatory and anticancer drugs.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-chloro-6-fluorophenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved include signal transduction and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(2-chlorophenyl)acetonitrile
- 2-Amino-2-(2-fluorophenyl)acetonitrile
- 2-Amino-2-(2-bromophenyl)acetonitrile
Uniqueness
2-Amino-2-(2-chloro-6-fluorophenyl)acetonitrile is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution enhances its reactivity and specificity in various chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C8H6ClFN2 |
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Molecular Weight |
184.60 g/mol |
IUPAC Name |
2-amino-2-(2-chloro-6-fluorophenyl)acetonitrile |
InChI |
InChI=1S/C8H6ClFN2/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,7H,12H2 |
InChI Key |
JYJKMAOOMMXHOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(C#N)N)F |
Origin of Product |
United States |
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